molecular formula C18H16N2O2 B1627842 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 CAS No. 287476-23-7

3,3'-(1,3-Phenylenedioxy)dianiline-15N2

Cat. No. B1627842
M. Wt: 294.3 g/mol
InChI Key: DKKYOQYISDAQER-QTKWTTPSSA-N
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Patent
US04692554

Procedure details

Into a glass vessel equipped with a thermometer, a reflux condenser and a stirrer were fed 1,3-bis(3-aminophenoxy)-5-chlorobenzene (8.2 g, 0.025 mol), 5% Pd-C (made by Japan Engelhardt Co.) (0.25 g), sodium formate (4.3 g, 0.063 mol) and 60% aqueous solution of isopropanol (50 ml), and reaction was carried out under reflux with stirring for 5 hours. After completion of the reaction, the catalyst was removed by filtering while hot, followed by cooling to deposit colorless, prismatic crystals, which were filtered and dried to obtain 1,3-bis(3-aminophenoxy)benzene (6.6 g, yield 90.3%). The purity according to high rate liquid chromatography was 99%. M.P.: 105°~107° C.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:21]=[CH:22][CH:23]=1)[O:5][C:6]1[CH:11]=[C:10](Cl)[CH:9]=[C:8]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([NH2:20])[CH:15]=2)[CH:7]=1.C([O-])=O.[Na+]>[Pd].C(O)(C)C>[NH2:20][C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][CH:17]=1)[O:13][C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([O:5][C:4]2[CH:21]=[CH:22][CH:23]=[C:2]([NH2:1])[CH:3]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
NC=1C=C(OC2=CC(=CC(=C2)Cl)OC2=CC(=CC=C2)N)C=CC1
Name
Quantity
4.3 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a glass vessel equipped with a thermometer, a reflux condenser and a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed
FILTRATION
Type
FILTRATION
Details
by filtering while hot,
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
FILTRATION
Type
FILTRATION
Details
prismatic crystals, which were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1C=C(OC2=CC(=CC=C2)OC2=CC(=CC=C2)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 90.3%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04692554

Procedure details

Into a glass vessel equipped with a thermometer, a reflux condenser and a stirrer were fed 1,3-bis(3-aminophenoxy)-5-chlorobenzene (8.2 g, 0.025 mol), 5% Pd-C (made by Japan Engelhardt Co.) (0.25 g), sodium formate (4.3 g, 0.063 mol) and 60% aqueous solution of isopropanol (50 ml), and reaction was carried out under reflux with stirring for 5 hours. After completion of the reaction, the catalyst was removed by filtering while hot, followed by cooling to deposit colorless, prismatic crystals, which were filtered and dried to obtain 1,3-bis(3-aminophenoxy)benzene (6.6 g, yield 90.3%). The purity according to high rate liquid chromatography was 99%. M.P.: 105°~107° C.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:21]=[CH:22][CH:23]=1)[O:5][C:6]1[CH:11]=[C:10](Cl)[CH:9]=[C:8]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([NH2:20])[CH:15]=2)[CH:7]=1.C([O-])=O.[Na+]>[Pd].C(O)(C)C>[NH2:20][C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][CH:17]=1)[O:13][C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([O:5][C:4]2[CH:21]=[CH:22][CH:23]=[C:2]([NH2:1])[CH:3]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
NC=1C=C(OC2=CC(=CC(=C2)Cl)OC2=CC(=CC=C2)N)C=CC1
Name
Quantity
4.3 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a glass vessel equipped with a thermometer, a reflux condenser and a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed
FILTRATION
Type
FILTRATION
Details
by filtering while hot,
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
FILTRATION
Type
FILTRATION
Details
prismatic crystals, which were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1C=C(OC2=CC(=CC=C2)OC2=CC(=CC=C2)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 90.3%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.